Molecular weight and formula of N-Acetyl-O-tert-butyl-L-serine
Molecular weight and formula of N-Acetyl-O-tert-butyl-L-serine
Topic: Molecular weight and formula of N-Acetyl-O-tert-butyl-L-serine Content Type: In-depth Technical Guide.
Structural Dynamics, Synthesis Protocols, and Applications in Peptide Science
Executive Summary
N-Acetyl-O-tert-butyl-L-serine (CAS: 77285-09-7) is a specialized amino acid derivative utilized primarily as a chiral building block in advanced organic synthesis and Solid-Phase Peptide Synthesis (SPPS).[1][2] Distinguished by its orthogonal protection scheme, this molecule features an acid-labile tert-butyl ether on the side chain and a stable acetyl group capping the N-terminus.
For drug development professionals, this compound serves two critical functions:
-
Terminal Capping: It acts as a pre-capped N-terminal residue, eliminating the need for a post-coupling acetylation step in peptide manufacturing.
-
Chiral Synthon: It provides a scaffold for synthesizing enantiomerically pure small molecules, where the tert-butyl group preserves the serine hydroxyl functionality against nucleophilic attack during intermediate steps.
Physicochemical Profile
The following data constitutes the baseline for analytical verification. Researchers should validate raw materials against these specifications prior to synthesis.
| Parameter | Specification | Technical Note |
| Chemical Name | N-Acetyl-O-tert-butyl-L-serine | Synonyms: Ac-Ser(tBu)-OH; (2S)-2-acetamido-3-(tert-butoxy)propanoic acid |
| CAS Registry | 77285-09-7 | Essential for regulatory documentation.[3] |
| Molecular Formula | C₉H₁₇NO₄ | Carbon (53.19%), Hydrogen (8.43%), Nitrogen (6.89%), Oxygen (31.49%) |
| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: 203.1158 |
| Melting Point | 156–163 °C | Sharp range indicates high purity; broad range suggests racemization.[3] |
| Solubility | DMF, DMSO, Methanol, DCM | Limited solubility in water; highly soluble in dipolar aprotic solvents. |
| pKa (COOH) | ~3.6 | Typical for N-acylated amino acids; dictates coupling pH strategies. |
Structural Analysis & Protecting Group Strategy
The utility of N-Acetyl-O-tert-butyl-L-serine lies in the specific chemical stability of its protecting groups. Understanding this causality is vital for experimental design.
The tert-Butyl (tBu) Ether[3][4][5]
-
Function: Protects the nucleophilic hydroxyl (-OH) group of serine.[4][5]
-
Stability: Stable to basic conditions (e.g., 20% Piperidine in DMF used in Fmoc removal) and nucleophiles.
-
Lability: Cleaved by strong acids (e.g., Trifluoroacetic acid - TFA).
-
Strategic Advantage: Allows the molecule to survive base-catalyzed reactions, making it compatible with Fmoc-SPPS protocols until the final global deprotection step.
The N-Acetyl (Ac) Group
-
Function: Caps the
-amine. -
Stability: Highly stable against both mild acid and base.
-
Strategic Advantage: Unlike Fmoc or Boc, the Acetyl group is generally intended to be permanent in the context of the peptide chain, mimicking the native peptide bond or blocking N-terminal degradation (exopeptidase resistance).
Visualization: Structural Logic
The following diagram illustrates the orthogonal nature of the protecting groups.[6]
Figure 1: Structural decomposition highlighting the stability profiles of the N-terminal and side-chain modifications.
Synthesis Protocol: Acetylation of H-Ser(tBu)-OH
Note: While this compound is commercially available, in-house synthesis may be required for isotopic labeling or cost efficiency at scale.
Methodology: Schotten-Baumann Conditions
This protocol uses a biphasic system to selectively acetylate the amine without racemizing the chiral center.
Reagents:
-
Starting Material: H-Ser(tBu)-OH (L-Serine tert-butyl ether).
-
Acylating Agent: Acetic Anhydride (
). -
Base: Sodium Bicarbonate (
). -
Solvent: Water / 1,4-Dioxane (1:1 v/v).
Step-by-Step Workflow:
-
Dissolution:
-
Dissolve 10 mmol of H-Ser(tBu)-OH in 20 mL of 1N
and 10 mL of 1,4-Dioxane. -
Checkpoint: Ensure the solution is clear. Cool to 0°C in an ice bath to suppress ester hydrolysis.
-
-
Acetylation:
-
Add 1.2 equivalents (12 mmol) of Acetic Anhydride dropwise over 15 minutes.
-
Causality: Slow addition prevents localized heating and potential racemization.
-
Maintain pH at 8–9 by adding solid
if necessary.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Validation: Perform TLC (System: CHCl3/MeOH/AcOH 85:10:5). Spray with Ninhydrin. The starting material (free amine) will stain purple; the product (N-Ac) will not stain.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Dioxane.
-
Acidify the remaining aqueous layer to pH 2.0 using 1N HCl. Caution: CO2 evolution will occur.
-
Extract immediately with Ethyl Acetate (
). -
Why? The product is protonated (carboxylic acid form) at pH 2 and moves into the organic phase.
-
-
Purification:
-
Wash combined organic layers with Brine.
-
Dry over anhydrous
. -
Evaporate solvent to yield N-Acetyl-O-tert-butyl-L-serine as a white solid. Recrystallize from EtOAc/Hexane if necessary.
-
Applications in Drug Development[3][5][6][7]
Peptide Capping Strategy
In therapeutic peptide manufacturing, the N-terminus is often acetylated to improve stability (half-life) in vivo. Using Ac-Ser(tBu)-OH as the final residue in SPPS offers a streamlined advantage over post-synthesis acetylation.
Workflow:
-
Coupling: React Ac-Ser(tBu)-OH with the resin-bound peptide using standard coupling agents (e.g., HATU/DIEA).
-
Efficiency: Because the N-terminus is already acetylated, no "capping" step (e.g., Ac2O/Pyridine) is needed after this coupling.
-
Cleavage: Treatment with TFA/TIS/Water (95:2.5:2.[4]5) simultaneously cleaves the peptide from the resin and removes the tert-butyl group, yielding the N-Acetyl-L-Serine terminated peptide.
Metabolic Standards
Ac-Ser(tBu)-OH is utilized as a reference standard in metabolomics to identify breakdown products of tert-butylated drug candidates. The stability of the acetyl group allows researchers to track the metabolic fate of the tert-butyl ether moiety specifically.
Figure 2: Workflow for incorporating Ac-Ser(tBu)-OH into a peptide sequence, demonstrating the transition from protected intermediate to final active peptide.
Analytical Characterization
To ensure "Trustworthiness" in your data, the following analytical signatures must be confirmed.
1H NMR (DMSO-d6, 400 MHz)
- 1.15 ppm (s, 9H): tert-Butyl group (strong singlet).
-
1.85 ppm (s, 3H): Acetyl methyl group (
-CO-). -
3.4-3.6 ppm (m, 2H):
-protons ( of Serine). -
4.3 ppm (m, 1H):
-proton. - 8.1 ppm (d, 1H): Amide NH.
- 12.5 ppm (br s, 1H): Carboxylic acid OH.
Mass Spectrometry (ESI-MS)
-
Positive Mode:
; . -
Fragmentation Pattern: Loss of tert-butyl group often observed as
.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19905945, N-Acetyl-O-tert-butyl-L-serine. Retrieved from [Link]
